1-(4-Chloro-3,5-dimethylphenyl)-2-propanol
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Overview
Description
1-(4-Chloro-3,5-dimethylphenyl)-2-propanol is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products:
Oxidation: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanone.
Reduction: 1-(4-Chloro-3,5-dimethylphenyl)propane.
Substitution: 1-(4-Methoxy-3,5-dimethylphenyl)-2-propanol.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenyl)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The chloro group enhances its lipophilicity, facilitating its integration into lipid bilayers and increasing its efficacy.
Comparison with Similar Compounds
- 4-Chloro-3,5-dimethylphenol
- 4-Bromo-3,5-dimethylphenol
- 4-Methoxy-3,5-dimethylphenol
Comparison: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol is unique due to the presence of the propanol group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, 4-Chloro-3,5-dimethylphenol lacks the alcohol group, making it less versatile in certain chemical reactions. Similarly, 4-Bromo-3,5-dimethylphenol and 4-Methoxy-3,5-dimethylphenol have different substituents, affecting their reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-4-10(6-9(3)13)5-8(2)11(7)12/h4-5,9,13H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVSYGANGFVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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